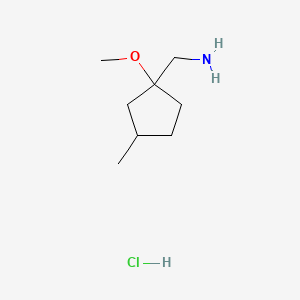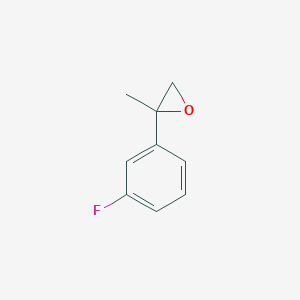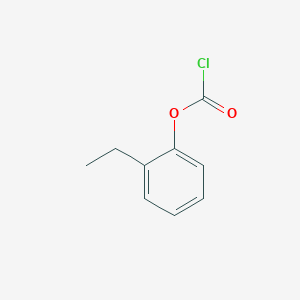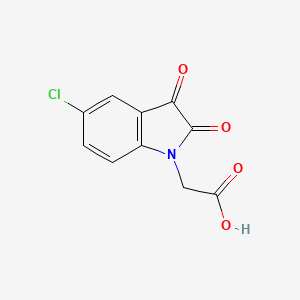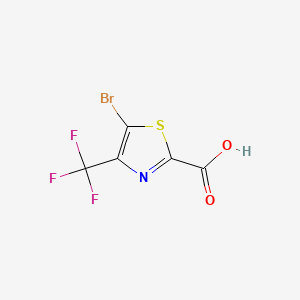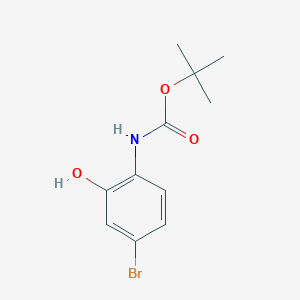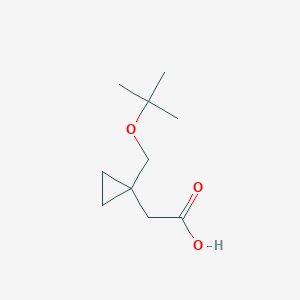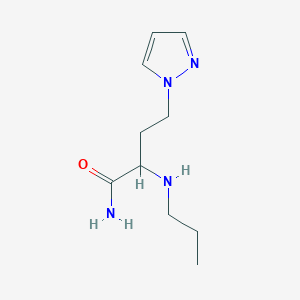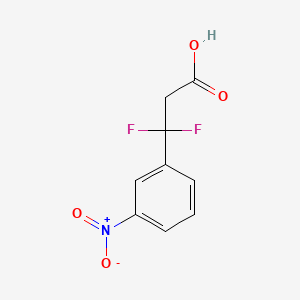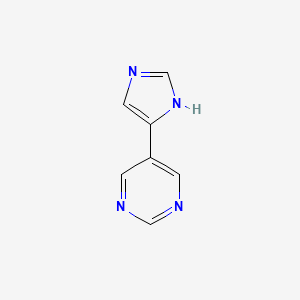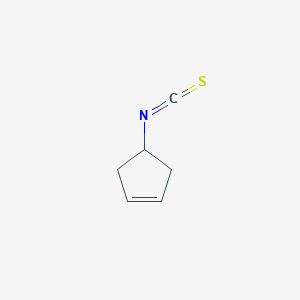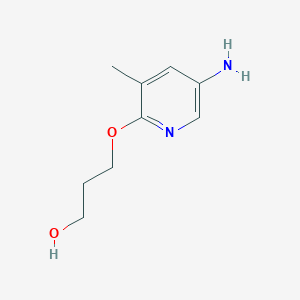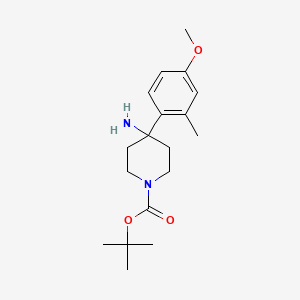
tert-Butyl (E)-3-(furan-2-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (E)-3-(furan-2-yl)acrylate is an organic compound that belongs to the class of acrylates It features a furan ring, which is a five-membered aromatic ring with one oxygen atom, and an acrylate group, which is a derivative of acrylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl (E)-3-(furan-2-yl)acrylate can be synthesized through several methods. One common approach involves the esterification of (E)-3-(furan-2-yl)acrylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions with a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (E)-3-(furan-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The acrylate group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid.
Reduction: Reduction of the acrylate group results in the formation of tert-butyl 3-(furan-2-yl)propan-1-ol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl (E)-3-(furan-2-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins.
Mécanisme D'action
The mechanism of action of tert-Butyl (E)-3-(furan-2-yl)acrylate depends on its specific application. In organic synthesis, the compound acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The furan ring and acrylate group are key functional groups that contribute to the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (E)-3-(thiophen-2-yl)acrylate: Similar structure but with a thiophene ring instead of a furan ring.
tert-Butyl (E)-3-(pyridin-2-yl)acrylate: Contains a pyridine ring instead of a furan ring.
tert-Butyl (E)-3-(benzofuran-2-yl)acrylate: Features a benzofuran ring, which is a fused ring system.
Uniqueness
tert-Butyl (E)-3-(furan-2-yl)acrylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. The furan ring is more electron-rich compared to thiophene and pyridine rings, making it more reactive in certain chemical reactions. Additionally, the acrylate group provides a site for further functionalization, enhancing the compound’s versatility in synthetic applications.
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
tert-butyl (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)14-10(12)7-6-9-5-4-8-13-9/h4-8H,1-3H3/b7-6+ |
Clé InChI |
ATQDIWNIPOBJQL-VOTSOKGWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)/C=C/C1=CC=CO1 |
SMILES canonique |
CC(C)(C)OC(=O)C=CC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


